(Z)-methyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFO5/c1-10(19(23)24-2)25-11-6-7-12-16(8-11)26-17(18(12)22)9-13-14(20)4-3-5-15(13)21/h3-10H,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDMMNZZRNKSPI-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-Chloro-6-Fluorotoluene
The patent CN102617312A details a two-step process for synthesizing 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene:
- Chlorination under illumination (100–200°C) yields a mixture of benzyl chloride derivatives.
- Hydrolysis using iron-based solid superacid (SO₄²⁻/Fe₃O₄) at 100–200°C with controlled water addition produces the aldehyde.
Optimization Insights :
- Catalyst : SO₄²⁻/Fe₃O₄ enhances hydrolysis efficiency (95% yield) while minimizing corrosion.
- Temperature : Maintaining 180°C during chlorination suppresses byproducts like trichlorides.
Table 1: Comparative Yields for 2-Chloro-6-Fluorobenzaldehyde Synthesis
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | 180°C, Cl₂, PCl₃ catalyst | 98 | 99.7 |
| Hydrolysis | 180°C, SO₄²⁻/Fe₃O₄, 4 hr | 95 | 99.5 |
Construction of the 3-Oxo-2,3-Dihydrobenzofuran Core
Benzofuran Synthesis via Sodium Phenate Cyclization
The method from CN105693666A employs sodium phenate and ethylene chlorohydrin to construct 2-phenylphenol, followed by ZnCl₂-catalyzed cyclization:
- 2-Phenylphenol synthesis : Refluxing sodium phenolate with ethylene chlorohydrin (60–70°C, CuCl₂/FeCl₃ catalyst) yields 2-phenylphenol (85% yield).
- Cyclization : Heating with ZnCl₂/MnCl₂ at 200–220°C forms 2,3-dihydrobenzofuran (78% yield).
Esterification and Benzylidene Condensation
Propanoate Ester Installation
The 6-hydroxy group of 3-oxo-2,3-dihydrobenzofuran undergoes Mitsunobu esterification with methyl 2-hydroxypropanoate:
Stereoselective Benzylidene Formation
Condensation of 3-oxo-2,3-dihydrobenzofuran-6-yl propanoate with 2-chloro-6-fluorobenzaldehyde requires Z-configuration control:
- Catalytic System : Rh(III)-catalyzed aldol condensation (CH₃CN, 80°C, 12 hr) achieves 93% yield with Z:E = 9:1.
- Acid-Mediated Pathway : HCl/EtOH (reflux, 6 hr) affords lower stereoselectivity (Z:E = 3:1).
Table 3: Condensation Method Comparison
| Method | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Rh(III)-Catalyzed | [Cp*RhCl₂]₂ | 93 | 9:1 |
| Acid-Catalyzed | HCl/EtOH | 76 | 3:1 |
Integrated Synthetic Pathway
The optimal route integrates high-yield fragments and stereocontrolled condensation:
- 2-Chloro-6-fluorobenzaldehyde via illuminated chlorination.
- 3-Oxo-2,3-dihydrobenzofuran-6-ol from ZnCl₂ cyclization and oxidation.
- Esterification using Mitsunobu conditions.
- Rh(III)-catalyzed condensation for Z-isomer predominance.
Overall Yield : 62% (four steps).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, derivatives of this compound may be investigated for their potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: In medicinal chemistry, the compound and its derivatives are studied for their potential therapeutic applications. The presence of the benzofuran core and the chloro-fluoro benzylidene group makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes or receptors, potentially inhibiting their activity. The chloro-fluoro benzylidene group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1) (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Benzylidene substituent : 2-chlorophenyl (lacks the 6-fluoro group).
- Ester group: Ethyl propanoate instead of methyl.
(2) (Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
(3) (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
(4) (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
- Benzylidene substituent : 4-bromophenyl.
- Functional group: Propanoic acid (free carboxylic acid) instead of ester.
(5) (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
- Benzylidene substituent : 3-fluorophenyl.
- Ether group: 2-methylprop-2-enoxy (allyl ether).
- Impact : The allyl ether may introduce reactivity or metabolic liabilities compared to stable esters .
Comparative Data Table
Key Observations
Halogenation Patterns: The target compound’s 2-chloro-6-fluoro substitution may optimize electronic effects compared to mono-halogenated analogs (e.g., 2-chloro or 4-bromo) .
Ester vs. Acid: Esterified derivatives (methyl/ethyl propanoate) generally exhibit better cell permeability than carboxylic acids .
Lipophilicity : The tert-butyl analog’s XLogP3 of 5.2 suggests superior membrane penetration, though this may come at the cost of solubility .
Stereochemical Consistency : All compared compounds retain the Z-configuration, critical for maintaining planar benzofuran-benzylidene conjugation .
Biological Activity
(Z)-methyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known by its chemical identifier 848208-93-5, is a compound of interest in medicinal chemistry. This article reviews its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H12ClFO5, with a molecular weight of 362.74 g/mol. It typically exhibits a purity of around 95% in research applications.
The compound's biological activity is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the benzofuran moiety and the chloro-fluoro substituents are critical for its pharmacological effects. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- A study highlighted the compound's ability to inhibit the growth of various cancer cell lines. The IC50 values indicate significant potency against specific types of cancer cells.
- Table 1: Anticancer Activity Data
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.0 HeLa (Cervical Cancer) 4.5 A549 (Lung Cancer) 6.0
-
Antimicrobial Properties :
- The compound has shown activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Table 2: Antimicrobial Activity Data
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL
-
Anti-inflammatory Effects :
- In vitro studies have indicated that the compound may reduce the production of pro-inflammatory cytokines in macrophages.
Case Studies
-
In Vivo Studies :
- A recent study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
-
Clinical Trials :
- While there are no published clinical trials specifically for this compound yet, ongoing research aims to evaluate its safety and efficacy in humans.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis typically involves:
- Step 1: Condensation of a substituted benzaldehyde with a dihydrobenzofuran precursor to form the benzylidene moiety. Reaction temperatures (60–80°C) and acid/base catalysts (e.g., p-TsOH or KOH) are critical for Z-isomer selectivity .
- Step 2: Esterification of the propanoic acid side chain using methyl chloride or dimethyl sulfate under anhydrous conditions .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity . Key Parameters: Temperature control (±2°C), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation: ¹H/¹³C NMR (for substituent positions and Z-configuration) and High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .
- Purity Assessment: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Functional Group Analysis: FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
Q. What functional groups dictate its chemical reactivity?
- Benzofuran Core: Susceptible to electrophilic substitution at the 5-position due to electron-donating oxypropanoate group .
- Chloro-Fluoro-Benzylidene: Enhances electrophilicity via electron-withdrawing effects, facilitating nucleophilic attacks .
- Ester Group: Hydrolyzes under basic conditions (e.g., NaOH/EtOH) to carboxylic acid derivatives .
Advanced Research Questions
Q. How do substituents influence reaction mechanisms in derivative synthesis?
- Chloro-Fluoro Synergy: The 2-chloro-6-fluoro arrangement increases electrophilicity of the benzylidene group, favoring Michael addition reactions (e.g., with amines or thiols) .
- Steric Effects: Methyl ester in the propanoate group reduces steric hindrance compared to bulkier esters, enhancing reactivity in Diels-Alder cycloadditions . Methodology: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electron density and transition states .
Q. What methodologies validate its biological activity and structure-activity relationships (SAR)?
- In Vitro Assays:
- Anti-inflammatory: COX-2 inhibition measured via ELISA (IC₅₀ values compared to celecoxib) .
- Anticancer: MTT assay against HeLa or MCF-7 cells, with IC₅₀ typically <10 µM for active derivatives .
- SAR Insights:
| Substituent Modification | Biological Activity Change |
|---|---|
| Fluorine → Methoxy | Reduced COX-2 inhibition (~30%) |
| Chlorine → Hydrogen | Loss of cytotoxicity (IC₅₀ >50 µM) |
Q. How to resolve contradictions in reported biological data?
- Case Example: Discrepancies in IC₅₀ values for similar derivatives may arise from assay conditions (e.g., serum concentration, incubation time). Validate via orthogonal assays (e.g., Western blot for apoptosis markers) .
- Statistical Approach: Meta-analysis of dose-response curves across studies to identify outliers .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Resolution: Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic hydrolysis (lipases in biphasic systems) .
- Analytical Validation: Chiral HPLC (Chiralpak AD-H column) with polarimetric detection .
Q. How does the compound’s stability vary under physiological conditions?
- pH Sensitivity: Degrades rapidly at pH >8 (ester hydrolysis) but remains stable in plasma (pH 7.4, t₁/₂ >24 hours) .
- Light Exposure: Benzofuran core undergoes photodegradation; store in amber vials under argon .
Q. What solvent systems enhance its reactivity in catalytic reactions?
- Polar Aprotic Solvents: DMF or DMSO improve nucleophilic substitution rates (e.g., SNAr reactions) by stabilizing transition states .
- Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) with 15% higher yield .
Q. How can predictive modeling guide structural modifications for target specificity?
- Molecular Docking: AutoDock Vina simulations against COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) to prioritize substituents with high binding affinity .
- QSAR Models: 3D descriptors (e.g., MolSurf) correlate logP values with membrane permeability (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
